2-Benzoimidazol-1-yl-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

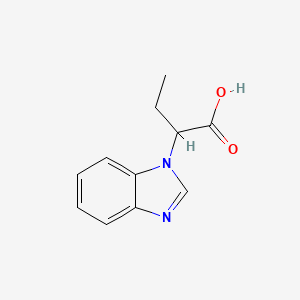

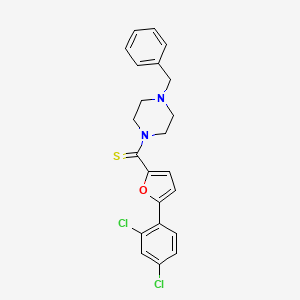

2-Benzoimidazol-1-yl-butyric acid is a chemical compound used for proteomics research . It has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 .

Molecular Structure Analysis

The molecular structure of 2-Benzoimidazol-1-yl-butyric acid consists of a benzimidazole ring attached to a butyric acid group . Benzimidazole is a bicyclic heterocycle containing nitrogen, which is similar to various natural antecedents .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, they can react with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . They can also undergo nucleophilic addition to protonated carboxylic acids .Aplicaciones Científicas De Investigación

- 2-Benzoimidazol-1-yl-butyric acid is utilized in proteomics studies. Researchers investigate protein structures, functions, and interactions using this compound. Its ability to modify proteins or influence their behavior makes it valuable in this field .

- Benzimidazole derivatives, including 2-Benzoimidazol-1-yl-butyric acid , exhibit promising anticancer properties. These compounds interfere with cancer cell growth, apoptosis, and angiogenesis. Researchers explore their potential as novel chemotherapeutic agents .

- Benzimidazole-based molecules have been investigated for their neuroprotective effects2-Benzoimidazol-1-yl-butyric acid may play a role in mitigating neurodegenerative diseases like Alzheimer’s and Parkinson’s by modulating neuronal pathways .

- Benzimidazole derivatives often possess antimicrobial properties. Researchers study their efficacy against bacteria, fungi, and parasites2-Benzoimidazol-1-yl-butyric acid could contribute to novel antimicrobial therapies .

- Benzimidazole compounds exhibit anti-inflammatory activity2-Benzoimidazol-1-yl-butyric acid might suppress inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .

Proteomics Research

Anticancer Potential

Neurodegenerative Disorders

Antimicrobial Activity

Anti-inflammatory Effects

Metal Chelation

Mecanismo De Acción

Target of Action

Benzimidazole compounds, which 2-benzoimidazol-1-yl-butyric acid is a part of, are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

Benzimidazole compounds are known to interfere with the function of microtubules, which are essential components of the cell’s cytoskeleton . They bind strongly to tubulin, the building block of microtubules, and this binding can be competitively inhibited by other compounds .

Biochemical Pathways

Benzimidazole compounds are known to affect a wide range of biological activities, including antimicrobial, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, and anticancer activities .

Pharmacokinetics

Benzimidazole compounds are known for their excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole compounds are known to have a broad spectrum of pharmacological properties, and some have been found to induce apoptosis in certain cell lines .

Action Environment

The biological activity of benzimidazole compounds can be tuned and accelerated in coordination compounds .

Direcciones Futuras

Benzimidazole and its derivatives, including 2-Benzoimidazol-1-yl-butyric acid, are of significant interest in the field of medicinal chemistry. They have shown promising therapeutic potential and are being actively researched for the development of new drugs . The future direction of research will likely involve further exploration of the diverse mechanisms of action of benzimidazole derivatives and the development of novel and potent benzimidazole-containing drugs .

Propiedades

IUPAC Name |

2-(benzimidazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-9(11(14)15)13-7-12-8-5-3-4-6-10(8)13/h3-7,9H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWUJLZQFQTWHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2572593.png)

![N-[(3-Chloro-5-methylsulfonylphenyl)methyl]but-2-ynamide](/img/structure/B2572595.png)

![Methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoline-5-carboxylate](/img/structure/B2572599.png)

![4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid](/img/structure/B2572600.png)

![3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572603.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2572605.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2572611.png)

![2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2572613.png)